
1,3-dicyclopentyl-2-dodecylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclopentyl-2-dodecylcyclopentane is a complex organic compound with the molecular formula C27H50 . It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by its three cyclopentane rings, with two of them substituted by dodecyl and cyclopentyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopentyl-2-dodecylcyclopentane typically involves multi-step organic reactions. One common method is the alkylation of cyclopentane derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of dodecyl halides (e.g., dodecyl bromide) to introduce the dodecyl group .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor molecules under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dicyclopentyl-2-dodecylcyclopentane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Br2, Cl2, UV light.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclopentyl-2-dodecylcyclopentane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dicyclopentyl-2-dodecylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cycloalkane with a single ring structure.
Dodecylcyclopentane: A cyclopentane derivative with a dodecyl group.
1,1’3’,1’'-Tercyclopentane: A compound with three cyclopentane rings.
Uniqueness
1,3-Dicyclopentyl-2-dodecylcyclopentane is unique due to its complex structure with multiple cyclopentane rings and long alkyl chains. This structural complexity contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
55282-68-3 |
|---|---|
Molekularformel |
C27H50 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
1,3-dicyclopentyl-2-dodecylcyclopentane |
InChI |
InChI=1S/C27H50/c1-2-3-4-5-6-7-8-9-10-11-20-27-25(23-16-12-13-17-23)21-22-26(27)24-18-14-15-19-24/h23-27H,2-22H2,1H3 |
InChI-Schlüssel |
VBBIGDCMQXMIAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1C(CCC1C2CCCC2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

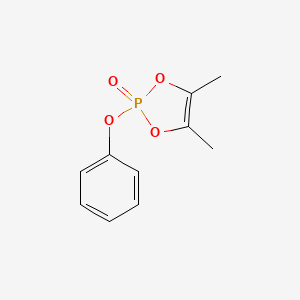
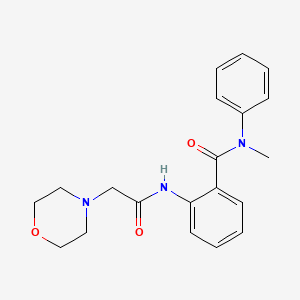

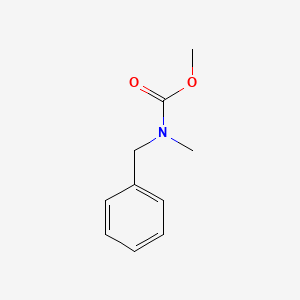
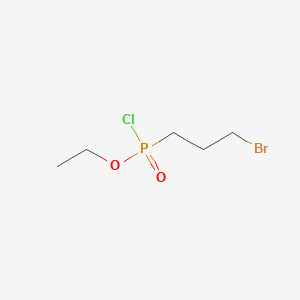
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
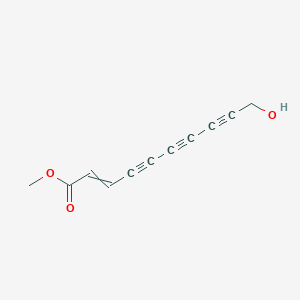
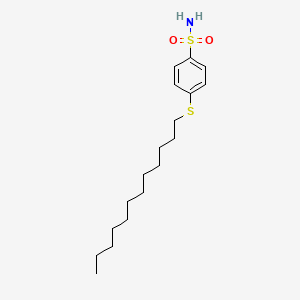
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
